6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

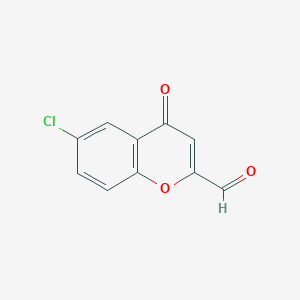

6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde (CAS: 105591-54-6) is a benzopyran derivative with the molecular formula C₁₀H₅ClO₃ and a molecular weight of 208.6 g/mol . Its structure consists of a fused benzene and pyrone ring system, featuring a chloro substituent at position 6, a ketone group at position 4, and a carbaldehyde functional group at position 2. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its reactive aldehyde moiety, which enables further derivatization for applications in drug discovery and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-oxo-4H-chromene-2-carbaldehyde typically involves the Vilsmeier-Haack reaction. This reaction uses phosphorus oxychloride and dimethylformamide to form the formyl group at the 2nd position of the chromene ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, are being explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-oxo-4H-chromene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 6-chloro-4-oxo-4H-chromene-2-carboxylic acid.

Reduction: 6-chloro-4-oxo-4H-chromene-2-methanol.

Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

One of the prominent applications of 6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde is its potential as a leukotriene antagonist. Leukotrienes are inflammatory mediators involved in respiratory diseases such as asthma and allergic rhinitis. Compounds derived from benzopyran have been shown to exhibit antagonistic activity against leukotrienes, suggesting that this compound could be developed into therapeutic agents for treating inflammatory conditions .

Cytotoxicity Studies

Research indicates that derivatives of 6-Chloro-4-oxo-4H-1-benzopyran may possess cytotoxic properties against various cancer cell lines. Detailed studies have demonstrated that these compounds can induce apoptosis in malignant cells, making them candidates for further investigation in cancer therapy .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various substitution reactions, enabling the formation of diverse chemical entities .

Synthetic Pathways

Several synthetic pathways have been developed to obtain this compound efficiently. For instance, alumina-mediated transformations have been employed to convert simpler precursors into 6-Chloro-4-oxo-4H-1-benzopyran derivatives, showcasing its utility in synthetic organic chemistry .

Materials Science

Polymer Chemistry

In materials science, derivatives of benzopyran compounds have been explored for their potential use in polymer chemistry. Their unique structural features may impart desirable properties to polymers, such as enhanced thermal stability and UV resistance .

Case Study 1: Development of Anti-inflammatory Agents

A study focused on the synthesis and evaluation of benzopyran derivatives including this compound highlighted its effectiveness as a leukotriene antagonist. The research involved assessing the compound's ability to inhibit leukotriene-induced bronchoconstriction in vitro and in vivo, demonstrating promising results that warrant further clinical investigation.

Case Study 2: Cytotoxicity Evaluation

Another case study evaluated the cytotoxic effects of 6-Chloro-4-oxo-4H-1-benzopyran derivatives on human cancer cell lines. The findings revealed that specific modifications to the benzopyran structure significantly enhanced cytotoxic activity, suggesting avenues for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 6-chloro-4-oxo-4H-chromene-2-carbaldehyde involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.

Pathways Involved: The inhibition of these enzymes can lead to the disruption of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde | C₁₀H₅ClO₃ | 208.6 | Chloro (C6), ketone (C4), carbaldehyde (C2) |

| 2-Chloro-6-oxo-1H-pyridine-4-carbaldehyde | C₆H₄ClNO₂ | 157.554 | Chloro (C2), ketone (C6), carbaldehyde (C4) |

| 6-Chloro-2-(furan-2-yl)-3-hydroxychromen-4-one | C₁₄H₇ClO₄ | 290.66 | Chloro (C6), ketone (C4), hydroxyl (C3), furan substituent (C2) |

Key Observations:

Core Heterocycle Differences :

- The benzopyran core in the main compound provides extended π-conjugation compared to the pyridine ring in 2-chloro-6-oxo-1H-pyridine-4-carbaldehyde . This difference influences electronic properties, such as absorption spectra and redox behavior.

- The furan-substituted derivative (6-chloro-2-(furan-2-yl)-3-hydroxychromen-4-one ) retains the benzopyran framework but introduces a heteroaromatic furan group, which may enhance intermolecular interactions (e.g., π-stacking) .

Functional Group Variations: The carbaldehyde group in the main compound offers a reactive site for nucleophilic additions (e.g., Schiff base formation), unlike the hydroxyl and furan groups in the third compound, which prioritize hydrogen bonding and steric effects .

Molecular Weight and Solubility :

- The pyridine derivative’s lower molecular weight (157.554 g/mol ) suggests higher solubility in polar solvents compared to the bulkier benzopyran derivatives .

- The furan-substituted compound’s larger structure (290.66 g/mol ) may reduce bioavailability but improve thermal stability in solid-state applications .

Biological Activity

Introduction

6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde, also known as 6-chloro-4-oxo-4H-chromene-2-carbaldehyde, is a compound with significant biological activity attributed to its unique benzopyran structure. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClO2 |

| Molecular Weight | 223.61 g/mol |

| CAS Number | 105591-54-6 |

The compound features a chloro substituent at the 6-position and an aldehyde functional group at the 2-position, contributing to its reactivity and biological profile.

This compound interacts with various molecular targets, primarily enzymes and proteins, which leads to inhibition of their activity. This interaction can disrupt cellular processes such as proliferation, apoptosis, and inflammation.

Key Molecular Targets

- Acetylcholinesterase (AChE) : The compound has been studied for its potential as a multitarget-directed ligand against neurodegenerative diseases by inhibiting AChE .

- Monoamine Oxidase (MAO) : It has shown activity against both MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .

Antioxidant Properties

Research indicates that compounds similar to 6-chloro-4-oxo-4H-benzopyran derivatives exhibit strong antioxidant properties. These activities are essential in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .

Neuroprotective Effects

The compound has been investigated for neuroprotective effects, particularly in models of Alzheimer's disease. Its ability to inhibit AChE and MAO suggests it may help in alleviating symptoms associated with cognitive decline .

Anti-inflammatory Activity

Studies have demonstrated that 6-chloro-4-oxo-4H-benzopyran derivatives can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .

Study on Neuroprotective Effects

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers developed a series of chromone-based compounds, including derivatives of 6-chloro-4-oxo-4H-benzopyran. These compounds were tested for their ability to inhibit AChE and showed promising results in enhancing cognitive function in animal models of Alzheimer's disease .

Inhibition of Monoamine Oxidases

Another study evaluated the inhibitory effects of various chromone derivatives on human MAO-A and MAO-B. It was found that specific substitutions on the benzopyran structure significantly influenced their inhibitory potency, suggesting that 6-chloro substitutions enhance binding affinity towards MAO-B .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Chloro-4-oxo-4H-1-benzopyran-2-carbaldehyde?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of chromene-3-carbaldehyde can be prepared using 1,3-bis(trimethylsilyloxy)-1,3-butadienes and 4-chloro-2-oxo-2H-chromene-3-carbaldehyde under reflux in anhydrous toluene (30–80% yields) . Another approach involves Knoevenagel-Michael tandem reactions with phenylglyoxal hydrate and barbituric acid derivatives .

- Key Considerations : Ensure anhydrous conditions and monitor reaction progress via TLC or HPLC to optimize yields.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Techniques :

- X-ray crystallography : Crystal structures reveal planar benzopyran-4-one rings stabilized by π-π interactions. For example, 6-methyl-4-oxo-4H-chromene-3-carbaldehyde (a structural analog) crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.512 Å, b = 11.320 Å, c = 11.625 Å .

- Spectroscopy : IR (C=O stretch at 1700–1750 cm⁻¹), ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm), and UV-Vis (λmax ~300 nm due to chromophore conjugation) .

Q. What are the core structural features influencing its reactivity?

- The 4-oxo-4H-chromene scaffold and aldehyde group at C-2 enable nucleophilic additions (e.g., condensation with amines or hydrazines) and electrophilic substitutions (e.g., halogenation at C-6/C-8) . The chloro substituent at C-6 enhances electron-withdrawing effects, facilitating regioselective reactions .

Advanced Research Questions

Q. How can contradictions in crystallographic data for halogenated chromene derivatives be resolved?

- Case Study : Discrepancies in bond lengths (e.g., C=O: 1.21–1.23 Å vs. 1.19–1.20 Å in analogs) may arise from differences in crystallization solvents or halogen interactions. Use high-resolution data (e.g., synchrotron sources) and refine structures with SHELXL, which applies robust restraints for disordered atoms .

- Validation : Compare thermal displacement parameters (Ueq) and hydrogen-bonding networks to identify artifacts .

Q. What strategies optimize the synthesis of derivatives with enhanced bioactivity?

- Methodological Approach :

Functionalization : Introduce amino or hydrazino groups at C-3 via Schiff base formation (e.g., reaction with thiosemicarbazide yields antibacterial thiosemicarbazones ).

Hybridization : Combine with pharmacophores like pyrazole or triazole via multicomponent reactions (e.g., iodine(III)-mediated dehydrogenation for pyrazole derivatives ).

- Data Analysis : Evaluate bioactivity using MIC assays (e.g., Staphylococcus aureus: MIC ≤ 8 µg/mL for select derivatives) .

Q. How do computational methods predict structure-activity relationships (SAR) for chromene-based analogs?

- Protocol :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps.

- Use molecular docking (AutoDock Vina) to assess binding to targets like DNA gyrase or COX-2 .

- Case Example : Derivatives with electron-donating groups (e.g., -OCH₃) at C-7 show higher binding affinity (-9.2 kcal/mol) compared to chloro analogs (-8.5 kcal/mol) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the antibacterial efficacy of chromene-carbaldehyde derivatives?

- Root Causes : Variability in bacterial strains, assay conditions (e.g., agar dilution vs. broth microdilution), or purity of compounds (≥95% required for reliable results ).

- Resolution :

- Standardize testing using CLSI guidelines.

- Cross-validate results with time-kill assays and synergy studies (e.g., checkerboard method with ampicillin) .

Properties

CAS No. |

105591-54-6 |

|---|---|

Molecular Formula |

C10H5ClO3 |

Molecular Weight |

208.60 g/mol |

IUPAC Name |

6-chloro-4-oxochromene-2-carbaldehyde |

InChI |

InChI=1S/C10H5ClO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-5H |

InChI Key |

SZZHDSDHSCUCJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C=C(O2)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.